4'-Dihydroabscisic acid

Description

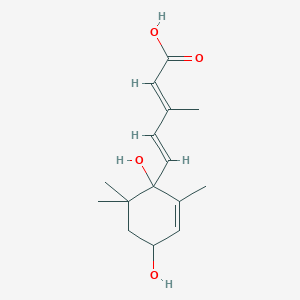

4'-Dihydroabscisic acid (4'-DHABA) is a metabolite of abscisic acid (ABA), a phytohormone critical for plant stress responses and developmental processes. Structurally, 4'-DHABA is characterized by the reduction of the 1',4'-dihydroxycyclohexenyl group, distinguishing it from ABA, which contains a 1'-hydroxy-4'-keto group (Figure 1A) . Its molecular formula is C₁₅H₂₂O₄ (average molecular weight: 266.33 g/mol), with a monoisotopic mass of 266.1518 Da . First identified in pea seedlings (Pisum sativum), 4'-DHABA has been detected in metabolomic studies of plants and mammals under stress conditions, such as arsenic exposure in mice .

Properties

CAS No. |

84026-26-6 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(2E,4E)-5-(1,4-dihydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H22O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,12,16,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+ |

InChI Key |

MWGXQVSTMXPXIW-WEYXYWBQSA-N |

SMILES |

CC1=CC(CC(C1(C=CC(=CC(=O)O)C)O)(C)C)O |

Isomeric SMILES |

CC1=CC(CC(C1(/C=C/C(=C/C(=O)O)/C)O)(C)C)O |

Canonical SMILES |

CC1=CC(CC(C1(C=CC(=CC(=O)O)C)O)(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Abscisic Acid

4'-DHABA belongs to a class of ABA derivatives modified via oxidation, reduction, or conjugation. Key analogues include:

Key Observations :

- Structural Specificity : 4'-DHABA’s 1',4'-dihydroxy group distinguishes it from 2',3'-dihydroabscisic acid, which retains ABA’s ketone group but reduces the adjacent double bond .

- Metabolomic Detection : In Arabidopsis thaliana, 4'-DHABA exhibits a retention time of 10.33 min (UPLC-QTOF-MS) and a VIP score of 1.97, indicating moderate importance in stress-related metabolic pathways .

Functional Comparison with ABA and Derivatives

- Bioactivity: ABA is a potent regulator of drought responses, whereas 4'-DHABA’s activity remains unconfirmed.

- Metabolic Pathways : ABA undergoes hydroxylation, conjugation, or oxidation to form derivatives. 4'-DHABA is proposed as an intermediate in an alternative ABA catabolic pathway, contrasting with dominant routes like 8'-hydroxylation .

Metabolomic Context and Co-Occurring Metabolites

In metabolomic profiles, 4'-DHABA often co-occurs with other phenolic acids and stress-responsive compounds:

Notable Finding: In arsenic-exposed mice, 4'-DHABA levels inversely correlated with 3-indoleacetonitrile (a plant growth regulator), suggesting competing metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.